5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid
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Overview
Description
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid is a compound of significant interest in organic chemistry. It is commonly used as a building block in the synthesis of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The compound is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction leads to the formation of an alcohol.
Scientific Research Applications
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid
- tert-butyl carbamate
- tert-butoxycarbonyl-protected amino acids
Uniqueness
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amino group. This dual functionality makes it a versatile building block in organic synthesis. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
304873-25-4 |
---|---|
Molecular Formula |
C10H19NO5 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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